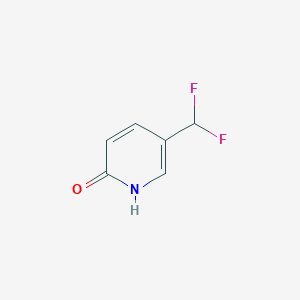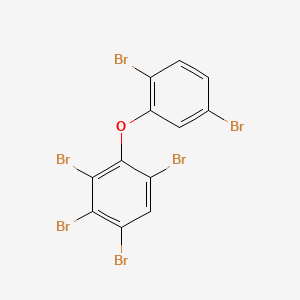
2,2',3,4,5',6-Hexabromodiphenyl ether
Descripción general
Descripción
2,2’,3,4,5’,6-Hexabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) that is commonly used as a flame retardant . It has a molecular formula of C12H4Br6O and an average mass of 643.584 Da . It is also sometimes found in food and meats, posing a significant risk to humans (especially during pregnancy) and/or animals that consume it .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4,5’,6-Hexabromodiphenyl ether consists of two halogenated aromatic rings . The molecule is classified according to the average number of bromine atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,4,5’,6-Hexabromodiphenyl ether include a molecular weight of 643.584 and a monoisotopic mass of 637.536194 Da .Aplicaciones Científicas De Investigación
Conformational Properties and Environmental Fate
Polybrominated diphenyl ethers (PBDEs) like 2,2',3,4,5',6-hexabromodiphenyl ether are widely used as additive flame retardants. Their structural similarity to polychlorinated biphenyls and thyroid hormones raises concerns about their potential danger to human health. Research by Hu et al. (2005) has shown that knowledge of their conformational properties is vital for assessing their environmental fate and risk. The study utilized quantum chemical methods, including semiempirical self-consistent field molecular orbital (SCF-MO), ab initio SCF-MO, and density functional theory (DFT), to analyze the conformational properties of PBDEs.
Synthesis and Identification in Human Blood
Rydén et al. (2012) conducted a study on hydroxylated polybrominated diphenyl ethers (OH-PDBEs), which originate from anthropogenic activities and are also naturally produced in the environment. They synthesized and characterized nine new authentic OH-PBDE reference standards and their corresponding methyl ether derivatives (MeO-PBDEs). These standards were then tentatively identified in a pooled human blood sample, indicating a metabolic link to human exposure from flame retardants (Rydén et al., 2012).
Environmental and Occupational Exposure
Sjödin et al. (1999) investigated the exposure to PBDEs in different occupational groups. Their study highlighted the presence of various PBDE congeners, including 2,2',3,4,4',5',6-hexabromodiphenyl ether, in blood serum samples from workers in electronics dismantling plants, indicating occupational exposure (Sjödin et al., 1999).
Metabolic Pathways and Pharmacokinetics
An ADME (Absorption, Distribution, Metabolism, and Excretion) study by Hakk et al. (2009) on male Sprague-Dawley rats orally administered with 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154) provided insights into the compound's pharmacokinetics. This study demonstrated the importance of conducting individual PBDE metabolism studies for a comprehensive understanding of their pharmacokinetics (Hakk et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-2-6(14)9(3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSJCQOCTPYCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879947 | |
| Record name | BDE-144 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,5',6-Hexabromodiphenyl ether | |
CAS RN |
446255-00-1 | |
| Record name | 2,2',3,4,5',6-Hexabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-144 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5',6-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB3QMZ55AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



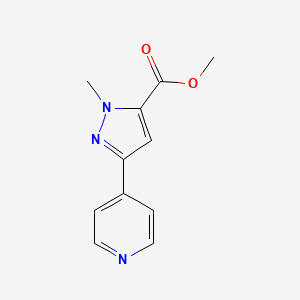
![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)
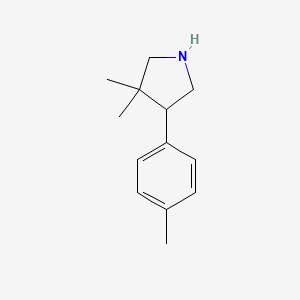
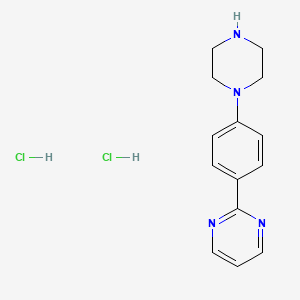
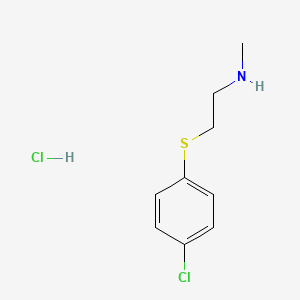
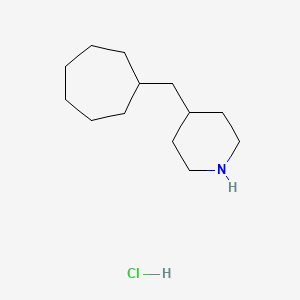
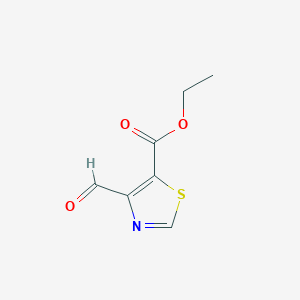
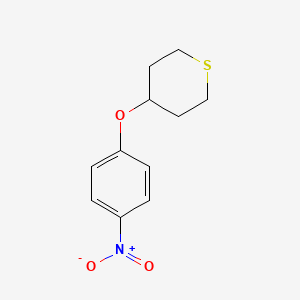
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)
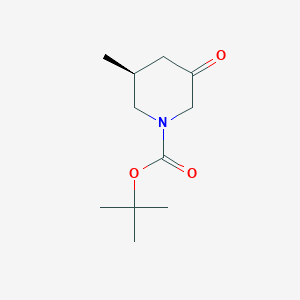
![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)
